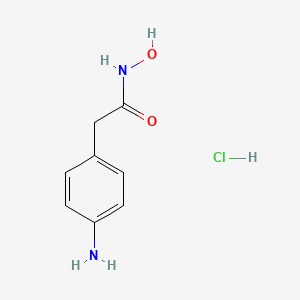

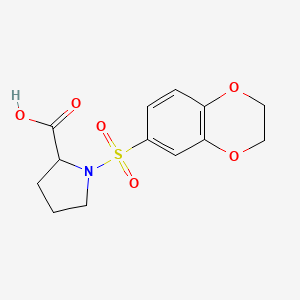

2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochloride” is an important amine compound for the study of reductive amination with 3-deoxy-d-mannuronic acid (Kdo) and for the synthesis of new heat-resistant biopolyureas by fermentation techniques . It has been used in chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .

Synthesis Analysis

The synthesis of this compound involves various methods including mechanochemical synthesis, microwave synthesis, multicomponent reaction, multistep synthesis and linker exchange strategies . The synthesis process is often accompanied by the generation of by-products and requires careful purification steps to obtain the desired product .Molecular Structure Analysis

The molecular structure of the compound can be confirmed by various spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques provide information about the functional groups present in the molecule and their spatial arrangement .Chemical Reactions Analysis

The compound undergoes various chemical reactions, including condensation with o-aminothiophenol and (un)substituted p-aminobenzoic acid under the action of melamine formaldehyde resin (MFR) supported sulfuric acid under microwave irradiation (MW) and solvent-free conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various analytical techniques. These properties include its solubility, melting point, boiling point, and spectral properties .Wirkmechanismus

Target of Action

Similar compounds, such as substituted benzothiazoles bearing semicarbazone and thiosemicarbazone moieties, have been found to exhibit potent antibacterial activity against both gram-positive and gram-negative strains . These compounds interact with the bacterial cell membrane and intracellular components .

Mode of Action

Related compounds have been shown to exert their antimicrobial effects through membrane perturbation and intracellular interactions . These compounds may disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and eventual cell death . They may also bind to DNA, interfering with essential cellular processes .

Biochemical Pathways

Related compounds have been shown to interfere with the integrity of the bacterial cell membrane and bind to dna . This could potentially disrupt a variety of biochemical pathways, including those involved in cell wall synthesis, protein synthesis, and DNA replication.

Pharmacokinetics

A study on a similar compound suggests that it may be metabolized by cytochrome p450 1a1 to generate both active and inactive metabolites . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Related compounds have been shown to cause cell death in bacteria by disrupting the cell membrane and interfering with dna . This suggests that 2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochloride may have similar cytotoxic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(4-Aminophenyl)-N-hydroxyacetamide; hydrochloride in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, it specifically targets HDAC6, which is involved in cancer progression. Additionally, it has been found to have low toxicity in vitro and in vivo. However, one limitation is that it has poor solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 2-(4-Aminophenyl)-N-hydroxyacetamide; hydrochloride. One direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its effects on other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further research is needed to optimize its pharmacokinetics and improve its solubility in water.

Synthesemethoden

The synthesis of 2-(4-Aminophenyl)-N-hydroxyacetamide; hydrochloride involves the reaction of 4-aminophenylacetic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Die Verbindung ist ein Derivat von 2-Phenethylaminen, die in der Natur weit verbreitet sind und eine wichtige Rolle in der medizinischen Chemie spielen . Diese Verbindungen finden sich in wichtigen therapeutischen Zielstrukturen und gelten als attraktive Screening-Verbindungen . Sie werden bei der Entdeckung neuer bioaktiver 2-Phenethylamine eingesetzt .

Dopamin-β-Hydroxylase (DBH)-Kontrolle

DBH ist eine Cu-basierte Oxidoreduktase, die die Umwandlung von Dopamin in Noradrenalin steuert . Dieser Prozess findet in verschiedenen Neuronenarten statt, wie z. B. adrenergen oder noradrenergen . Die Verbindung, die ein Derivat von 2-Phenethylaminen ist, spielt eine Rolle in diesem Prozess .

Antimikrobielle Wirkstoffe

Es wurde eine Reihe von substituierten Benzothiazolen entwickelt, synthetisiert und auf ihre antimikrobielle Aktivität untersucht, die Semicarbazon- und Thiosemicarbazon-Moleküle tragen . Diese Verbindungen zeigten eine starke antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Stämme . Die Verbindung "2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochlorid" könnte möglicherweise bei der Entwicklung dieser antimikrobiellen Wirkstoffe eingesetzt werden .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)-N-hydroxyacetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c9-7-3-1-6(2-4-7)5-8(11)10-12;/h1-4,12H,5,9H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMPONKIWNSUKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2379786.png)

![3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B2379788.png)

![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone](/img/structure/B2379789.png)

![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2379790.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide](/img/structure/B2379794.png)

![N-(5-chloro-2-methoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2379800.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2379802.png)

![3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2379803.png)

![6-(4-Fluorophenyl)-2-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2379807.png)